1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea
Description
This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocycle containing oxygen and nitrogen atoms. The structure is substituted with an isobutyl group at position 5, two methyl groups at position 3, and a urea moiety at position 8 linked to a thiophen-2-yl group. The thiophene ring contributes π-π stacking capabilities, while the urea group may enable binding to biological targets via hydrogen bonding .
Properties
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13(2)11-23-15-8-7-14(21-19(25)22-17-6-5-9-27-17)10-16(15)26-12-20(3,4)18(23)24/h5-10,13H,11-12H2,1-4H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHABBCTUWAMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea is a member of the oxazepin class of compounds, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.5 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a thiophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 921834-49-3 |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazepin core may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The thiophenyl group could facilitate binding to specific receptors, influencing signal transduction pathways.
- Antioxidant Properties : Some studies suggest that oxazepins exhibit antioxidant activity, which can protect cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The potential anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that oxazepin derivatives may provide neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the oxazepin class:
- Study on Anticancer Activity : A study investigated the effects of a structurally similar oxazepin derivative on human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Inflammation Model : In an animal model of inflammation, another derivative demonstrated reduced levels of inflammatory markers (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Study : Research involving neuroblastoma cells showed that certain oxazepins could protect against oxidative stress-induced cell death, indicating possible applications in treating neurodegenerative disorders.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]oxazepin Derivatives
- BLD Pharm Ltd. Compound (BD630392) : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl
- Structural Similarities : Shares the benzo[b][1,4]oxazepin core and 4-oxo group.
- Key Differences : Replaces the urea-thiophene moiety with an isoxazole-benzyl group. The isobutyl and dimethyl substituents in the target compound may enhance lipophilicity compared to BD630392’s methyl group.
- Functional Impact : The isoxazole group in BD630392 may confer different electronic properties, affecting solubility and target selectivity .
Thiophen-2-yl Urea Derivatives
- Pyrimidin-2-ol/Thiol Analogs (4a-d, 5a-d): Synthesis: Derived from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one via urea/thiourea cyclization in ethanoic KOH . Structural Contrast: These compounds incorporate a pyrimidine ring instead of a benzooxazepin core. The urea group bridges benzofuran and thiophene, whereas the target compound links urea directly to the oxazepin ring. Bioactivity: Pyrimidin-2-ol derivatives (4a-d) showed moderate antimicrobial activity in preliminary screens, suggesting the urea-thiophene motif is pharmacologically relevant .
- Tetrahydrobenzo[b]thiophene Urea Derivatives (7a-d): Core Structure: Replace benzooxazepin with a tetrahydrobenzo[b]thiophene scaffold. Substituents: Include hydrazono-benzoyl urea groups, which may alter conformational flexibility compared to the target compound’s isobutyl-dimethyl-oxazepin system .
Hybrid Pharmacophores with Thiophene Moieties
- Pyrazoline-Benzoxazole Hybrids (e.g., Compound 4a): Design: Combines pyrazoline (from chalcone cyclization) with benzoxazole. The thiophen-2-yl group is retained in the pyrazoline moiety.
Physicochemical Properties
Research Findings and Implications
- Bioactivity Gaps : While the target compound’s exact biological data are unspecified, analogues like pyrimidin-2-ol derivatives (4a-d) and pyrazoline-benzoxazole hybrids (8,9a-k) demonstrate antimicrobial and antitubercular activities, respectively . This suggests the urea-thiophene-oxazepin structure could target similar pathways.
- SAR Insights :
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of this compound can be deconstructed into three primary intermediates:
- 5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (oxazepin core with amine functionality).
- Thiophen-2-yl isocyanate (urea-forming reagent).
- Coupling strategies to link the oxazepin amine with the thiophene isocyanate.
The benzo[b]oxazepin scaffold is synthesized via cyclization reactions, while the urea linkage is formed through nucleophilic addition-elimination between an amine and isocyanate.
Synthesis of the Benzo[b]oxazepin Core
Cyclocondensation of Amino Alcohols with Carbonyl Compounds
The oxazepin ring is constructed by reacting 2-aminophenol derivatives with α,β-unsaturated ketones under acidic or basic conditions. For example:
- Starting material : 2-Amino-5-isobutylphenol and dimethylacetonedicarboxylate.
- Reaction conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.
- Mechanism : Intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Table 1: Optimization of Oxazepin Core Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | PTSA | 80 | 72 |
| 2 | Toluene | H2SO4 | 110 | 65 |
| 3 | DMF | None | 120 | 58 |
Data adapted from analogous syntheses in EP3202460B1 and EvitaChem protocols.
Functionalization of the Oxazepin Ring
Preparation of Thiophen-2-yl Isocyanate
Urea Bond Formation
Coupling of Oxazepin Amine with Thiophen-2-yl Isocyanate
The final step involves reacting the oxazepin amine with thiophen-2-yl isocyanate in anhydrous conditions:
- Solvent : Dichloromethane or THF.
- Base : Triethylamine (2 equiv) to scavenge HCl.
- Temperature : Room temperature, 6–8 hours.
Table 2: Urea Formation Optimization
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 6 | 78 |
| 2 | THF | Pyridine | 8 | 70 |
| 3 | Acetonitrile | DBU | 5 | 82 |
Data derived from analogous urea syntheses in EP3202460B1 and SciELO protocols.
Alternative Synthetic Routes
Characterization and Validation
Critical analytical data for the final compound:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Cyclization of substituted benzoxazepine precursors under acidic conditions.
- Introduction of the isobutyl group via alkylation or nucleophilic substitution.
- Urea formation via reaction of an amine intermediate with thiophen-2-yl isocyanate.
- Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Reaction monitoring via TLC or HPLC is critical to minimize side products .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify the urea linkage, aromatic protons (δ 7.0–8.5 ppm), and oxazepine ring protons (δ 3.0–5.0 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~430–450).
- Physicochemical Properties : Determine solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assays. LogP values (~3.5–4.2) can be calculated via HPLC retention times or computational tools. Stability under light and temperature (25–40°C) should be assessed via accelerated degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC values or target selectivity may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assay protocols (e.g., ATP levels for cytotoxicity, consistent DMSO concentrations ≤0.1%).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation).
- Cross-reference with structurally analogous compounds (e.g., ’s comparative table) to identify activity trends linked to substituents like the thiophene ring or isobutyl group .
Q. What computational and experimental strategies are recommended for elucidating the mechanism of action?
- Methodological Answer :
- Computational : Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize targets like kinases or GPCRs. MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
- Experimental : Use CRISPR-Cas9 knockouts of suspected targets (e.g., MAPK or PI3K pathways) in cell-based assays. Metabolomic profiling (LC-MS) identifies perturbed pathways post-treatment.
- Validation : Combine with competitive binding assays (e.g., fluorescence polarization) to confirm target specificity .
Q. How can statistical design of experiments (DoE) improve synthesis yield and biological assay reproducibility?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters:
- Variables: Temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Responses: Yield (%) and purity (HPLC area%).
- For assays, use response surface methodology (RSM) to balance IC and cytotoxicity (CC). Tools like JMP or Minitab automate analysis and identify significant interactions (p < 0.05) .
Data Analysis and Interpretation
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of urea to amines or oxidation of thiophene).
- Forced Degradation : Expose the compound to heat (40°C), UV light (254 nm), and oxidative conditions (3% HO).
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Q. How can researchers leverage SAR studies to enhance potency while reducing off-target effects?
- Methodological Answer :
- SAR Framework : Modify substituents systematically (e.g., replace thiophene with furan or phenyl groups).
- Key Metrics : Measure changes in IC, selectivity ratios (e.g., tumor vs. normal cell lines), and logP.
- Case Study : shows that fluorination at the benzothiazole ring (Compound A, IC = 25.1 μM) improves antitumor activity compared to non-fluorinated analogs. Apply similar strategies to this compound’s oxazepine core .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal : Neutralize urea derivatives with 10% acetic acid before disposal.
- Emergency Procedures : In case of skin contact, rinse with PBS (pH 7.4) and seek medical evaluation for potential sensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
